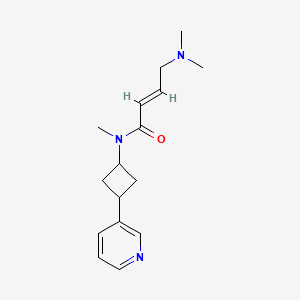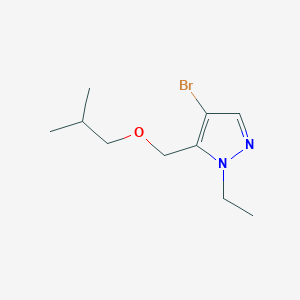![molecular formula C8H8F2N2O B2928947 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone CAS No. 2309468-49-1](/img/structure/B2928947.png)
1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Activities
σ1 Receptor Antagonist for Pain Management
A new series of pyrazoles, including compounds structurally related to 1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone, have been identified as σ1 receptor antagonists, presenting a potential clinical candidate for pain management. These compounds have shown outstanding aqueous solubility, high permeability, and significant antinociceptive properties in mouse models, suggesting their promise for future drug development in pain management (Díaz et al., 2020).
Organic Synthesis Methodologies
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation has been explored for the synthesis of substituted pyrazoles and isoxazoles containing sulphone moiety from carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone. This method demonstrates an improvement in reaction times and yields, highlighting the role of innovative techniques in enhancing the efficiency of chemical synthesis processes (Saleh & Abd El-Rahman, 2009).
Structural and Electronic Analysis
Solid-State and Electronic Structure
Investigations into the solid-state and electronic structure of related compounds, such as 4-acetylpyrazole, provide insights into the intermolecular interactions within the crystal structure. These studies reveal the importance of hydrogen bonding and π interactions, offering a deeper understanding of the material properties of such compounds (Frey et al., 2014).
Antimicrobial and Antiviral Activity
Antimicrobial and Antiviral Compounds
Synthesis of heterocyclic compounds bearing benzimidazole and pyrazoline motifs has shown significant antimicrobial activity against various bacteria and fungi. This illustrates the potential of derivatives of this compound in contributing to the development of new antimicrobial agents (Desai et al., 2017).
Propriétés
IUPAC Name |
1-[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-5(13)6-2-3-11-12(6)7-4-8(7,9)10/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPOLWZKZDXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)
![5-[(3,5-difluorobenzoyl)amino]-N-(4-fluorophenyl)-3-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2928873.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B2928874.png)


![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)





